3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin

Descripción general

Descripción

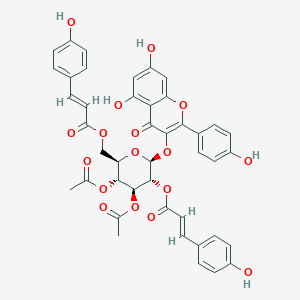

3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin is a complex organic compound characterized by multiple hydroxyl, acetoxy, and phenyl groups. This compound is notable for its intricate structure, which includes a chromenyl moiety and several ester linkages. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Métodos De Preparación

The synthesis of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin typically involves multi-step organic synthesis. The synthetic route may include the following steps:

Formation of the chromenyl moiety: This can be achieved through a series of condensation reactions involving appropriate phenolic and aldehyde precursors.

Esterification reactions: The hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Coupling reactions: The chromenyl moiety is coupled with the sugar derivative through glycosidic bond formation, often facilitated by acid catalysts.

Final esterification: The final esterification step involves the reaction of the hydroxyl groups with (E)-3-(4-hydroxyphenyl)prop-2-enoic acid under dehydrating conditions.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, potentially using flow chemistry techniques for better control over reaction conditions.

Análisis De Reacciones Químicas

3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The carbonyl groups in the chromenyl moiety can be reduced to alcohols using reducing agents like sodium borohydride.

Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The ester linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₄₃H₃₆O₁₇

- Molecular Weight : 824.74 g/mol

- CAS Number : 137018-33-8

The compound features multiple acetyl and coumaroyl groups that contribute to its reactivity and biological properties. Its unique structure allows it to interact with various molecular targets, making it a valuable subject for research.

Chemistry

3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin is utilized as a model compound in studies focused on the reactivity of flavonoids. Its specific functional groups allow researchers to explore chemical reactions that are representative of broader classes of flavonoids.

Biology

In biological research, this compound is investigated for its antioxidant and anti-inflammatory properties. Studies suggest that it may inhibit oxidative stress by scavenging free radicals and modulating inflammatory pathways. This activity is crucial in understanding its potential therapeutic benefits in diseases characterized by oxidative damage and inflammation.

Medicine

The therapeutic potential of this compound is being explored in the context of various diseases, including:

- Cancer : Preliminary studies indicate that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Cardiovascular Disorders : Its antioxidant effects may contribute to cardiovascular health by reducing oxidative stress on vascular tissues.

Industry

In the pharmaceutical and nutraceutical industries, this compound is being considered for the development of natural product-based therapies. Its unique chemical profile makes it a candidate for formulating dietary supplements aimed at enhancing health through natural antioxidants.

Case Studies

- Antioxidant Activity Study : A study demonstrated that this compound exhibited significant antioxidant activity in vitro, effectively reducing oxidative stress markers in human cell lines.

- Anticancer Potential : Research indicated that this flavonoid could induce apoptosis in various cancer cell lines while exhibiting low cytotoxicity toward normal cells, highlighting its potential as a selective anticancer agent.

- Anti-inflammatory Effects : In animal models, administration of this compound resulted in reduced inflammation markers, suggesting its utility in developing anti-inflammatory therapies.

Mecanismo De Acción

The mechanism of action of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin involves its interaction with various molecular targets and pathways. The compound may exert its effects through:

Antioxidant activity: Scavenging free radicals and reducing oxidative stress.

Enzyme inhibition: Inhibiting key enzymes involved in disease pathways, such as cyclooxygenase in inflammation.

Signal transduction modulation: Modulating signaling pathways involved in cell proliferation and apoptosis.

Comparación Con Compuestos Similares

3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin can be compared with similar compounds such as:

Flavonoids: Compounds like quercetin and kaempferol, which also have antioxidant properties.

Coumarins: Compounds like esculetin and umbelliferone, which share the chromenyl moiety.

Phenolic acids: Compounds like ferulic acid and caffeic acid, which have similar phenolic structures.

The uniqueness of this compound lies in its complex structure, which combines features of flavonoids, coumarins, and phenolic acids, making it a versatile compound for various applications.

Actividad Biológica

3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin is a flavonoid compound derived from Quercus ilex , known for its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications in medicinal research.

- Molecular Formula : C₄₃H₃₆O₁₇

- Molecular Weight : 824.74 g/mol

- CAS Number : 137018-33-8

Sources and Isolation

The compound can be isolated from the bark and leaves of Quercus ilex , which has been studied for its rich polyphenolic content. Research indicates that flavonoids like this compound contribute to the plant's antioxidant and anti-inflammatory properties .

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies have demonstrated its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Research indicates that this flavonoid can modulate inflammatory pathways, reducing the expression of pro-inflammatory cytokines. In vitro studies have shown that it inhibits the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against various pathogens. It demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing natural antimicrobial agents .

Cytotoxicity and Cancer Research

Preliminary studies suggest that this compound may possess cytotoxic effects on certain cancer cell lines. In vitro assays indicated that it could induce apoptosis in cancer cells, making it a candidate for further exploration in cancer therapy .

Data Table of Biological Activities

Case Studies

- Antioxidant Study : A study published in Food Chemistry assessed the antioxidant capacity of various flavonoids, including this compound. The results indicated a strong correlation between the structure of flavonoids and their antioxidant activity, highlighting this compound's potential therapeutic benefits .

- Anti-inflammatory Research : In a controlled laboratory setting, researchers investigated the effect of this flavonoid on inflammatory markers in human cell lines. The findings revealed a significant reduction in interleukin levels, suggesting its utility in managing inflammatory conditions .

- Cytotoxicity Trials : A recent study explored the cytotoxic effects of this compound on breast cancer cells. The results demonstrated that treatment with this compound led to increased cell death compared to untreated controls, warranting further investigation into its mechanism of action and potential as an anticancer agent .

Propiedades

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4-diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H36O17/c1-22(44)55-39-33(21-54-34(51)17-7-24-3-11-27(46)12-4-24)58-43(42(41(39)56-23(2)45)59-35(52)18-8-25-5-13-28(47)14-6-25)60-40-37(53)36-31(50)19-30(49)20-32(36)57-38(40)26-9-15-29(48)16-10-26/h3-20,33,39,41-43,46-50H,21H2,1-2H3/b17-7+,18-8+/t33-,39-,41+,42-,43+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFLHDGGEJKVLAF-FEMPFSAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C=CC2=CC=C(C=C2)O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC(=O)C=CC6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)/C=C/C2=CC=C(C=C2)O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC(=O)/C=C/C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H36O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

824.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.